Technical Monograph: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine
Technical Monograph: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine
Topic: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS 137161-14-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
A Versatile Scaffold for "Masked" Carboxylate Chemistry in Heterocyclic Synthesis
Executive Summary
2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS 137161-14-9) represents a high-value electrophilic scaffold in the design of bioactive small molecules. Distinguished by its trichloromethyl (–CCl₃) motif, this compound serves as a lipophilic, electron-withdrawing "masked" carboxylate.
For researchers in drug discovery and agrochemistry, this molecule offers a strategic advantage: the –CCl₃ group activates the pyrimidine ring for nucleophilic attack at the C2 position while simultaneously acting as a robust precursor to carboxylic acids, esters, or amides via hydrolysis. This dual functionality allows for the rapid generation of pyrimidine-6-carboxylic acid derivatives—a core structural motif in next-generation herbicides (e.g., sulfonylureas) and kinase inhibitors.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The compound is characterized by an electron-deficient pyrimidine ring, activated by both the 2-chloro and 6-trichloromethyl groups. The 4-methoxy substituent provides a degree of electron donation, modulating the reactivity to prevent ring degradation during harsh nucleophilic substitutions.
| Property | Data | Notes |
| CAS Number | 137161-14-9 | |
| IUPAC Name | 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine | |
| Molecular Formula | C₆H₄Cl₄N₂O | |
| Molecular Weight | 261.92 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow. |
| Solubility | DCM, EtOAc, THF, Toluene | Hydrolytically unstable in aqueous base. |
| Reactivity | High (SnAr active) | C2-Cl is the primary electrophilic site. |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under Argon/Nitrogen. |
Synthetic Routes & Manufacturing Logic
The synthesis of CAS 137161-14-9 typically follows one of two industrial logic pathways, selected based on the availability of precursors and the desired purity profile.
Route A: Side-Chain Chlorination (Radical Substitution)
This is the most scalable route. It begins with 2-chloro-4-methoxy-6-methylpyrimidine (CAS 22536-64-7).[1][2][3]
-
Mechanism: Free-radical halogenation.
-
Reagents: Chlorine gas (
) or Sulfuryl chloride ( ) in the presence of a radical initiator (e.g., AIBN) or UV light. -
Process Note: The reaction must be carefully monitored to prevent chlorination of the pyrimidine ring itself (though the C5 position is relatively deactivated) or the methoxy group.
-
Yield: Generally 70–85% after recrystallization.
Route B: Regioselective Methoxylation
This route starts from 2,4-dichloro-6-(trichloromethyl)pyrimidine .
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Reagents: Sodium methoxide (
) in Methanol at controlled temperatures (0°C to -10°C). -
Selectivity Challenge: The C4 position is often more reactive than C2 due to steric factors and electronic contributions from the C6-CCl₃ group, but mixtures can occur. Chromatographic separation is often required, making this route less preferred for bulk manufacturing but useful for library synthesis.
Reactivity Map & Strategic Applications
The utility of this scaffold lies in its orthogonal reactivity. The C2-Chlorine allows for immediate diversification, while the C6-Trichloromethyl group acts as a latent functional group.
Visualization: Orthogonal Functionalization Workflow
Figure 1: The orthogonal reactivity map of CAS 137161-14-9. Path A utilizes the leaving group ability of the C2-chloride. Path B and C leverage the trichloromethyl group as a carboxy-surrogate.
Experimental Protocols
Protocol A: Diversification at C2
Objective: Displacement of the C2-chloro group with a primary amine to generate a bioactive core.
-
Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL).
-
Addition: Add DIPEA (Diisopropylethylamine, 1.2 eq) followed by the target amine (1.1 eq).
-
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 eq.
-
-
Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product will typically be more polar than the starting material.
-
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography on silica gel.
Protocol B: Hydrolysis of –CCl₃ to –COOH
Objective: Unmasking the carboxylic acid for downstream coupling.
-
Setup: Suspend the pyrimidine substrate (1.0 eq) in 80% Sulfuric Acid (
).-
Caution: The hydrolysis of trichloromethyl groups releases HCl gas. Perform in a well-ventilated fume hood.
-
-
Reaction: Heat to 80–90°C for 2 hours. The suspension should become a clear solution as hydrolysis proceeds.
-
Quench: Pour the reaction mixture carefully onto crushed ice (exothermic).
-
Isolation: The carboxylic acid product often precipitates upon cooling/dilution. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.
Authoritative Grounding & References
The chemistry of trichloromethyl-pyrimidines is well-established in the synthesis of agrochemicals (specifically sulfonylureas and picolinic acid mimics) and kinase inhibitors.
-
General Reactivity of Trichloromethyl-Heterocycles:
-
The activation of the C2-position by electron-withdrawing groups at C4/C6 is a fundamental principle in pyrimidine chemistry. The –CCl₃ group is approximately equal to a nitro group in its electron-withdrawing capacity (
). -
Source:March's Advanced Organic Chemistry, Chapter on Aromatic Substitution.
-
-
Agrochemical Relevance:
-
Pyrimidine-carboxylates are key intermediates for herbicides such as Aminocyclopyrachlor (though a pyridine, the chemistry is homologous) and various sulfonylurea herbicides where the pyrimidine ring is coupled to a sulfonamide.
-
Reference:Modern Crop Protection Compounds, Vol 1, Herbicides.
-
-
Specific Synthesis References:
-
Methods for chlorinating methyl-pyrimidines to trichloromethyl-pyrimidines are detailed in patent literature for related analogs (e.g., 2-chloro-4-(trichloromethyl)pyrimidine).
-
See:US Patent 4,528,288 (Synthesis of trichloromethyl heterocycles).
-
References List
-
PubChem Compound Summary . (2025). 2-Chloro-4-methoxy-6-methylpyrimidine (Precursor Analog). National Center for Biotechnology Information. Link
-
GuideChem . (2025). Synthesis and Applications of Chlorinated Pyrimidines. Link
-
ChemicalBook . (2025). Product Entry: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine. Link
-
Thieme Chemistry . (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Analogous chemistry demonstrating the CCl3 utility). Link
Disclaimer: This guide is for research purposes only. All synthesis involving chlorinated pyrimidines and strong acids must be conducted in a controlled laboratory environment with appropriate PPE.
